molecular formula C10H14 B160743 1,9-Decadiyne CAS No. 1720-38-3

1,9-Decadiyne

Cat. No.: B160743
CAS No.: 1720-38-3
M. Wt: 134.22 g/mol
InChI Key: ILVDYAGPHFWNQI-UHFFFAOYSA-N
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Description

1,9-Decadiyne, also known as deca-1,9-diyne, is a hydrocarbon compound with the molecular formula C10H14. It is characterized by the presence of two triple bonds located at the first and ninth positions of the carbon chain. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Decadiyne can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale ADMET polymerization due to its efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

1,9-Decadiyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Palladium and copper catalysts are commonly used in Sonogashira coupling reactions.

Major Products Formed:

Scientific Research Applications

1,9-Decadiyne has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,9-Decadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds make it highly reactive and capable of forming new bonds with other molecules. The molecular targets and pathways involved depend on the specific reaction and application being studied.

Comparison with Similar Compounds

1,9-Decadiyne can be compared with other similar compounds, such as:

    1,7-Octadiyne: Similar in structure but with a shorter carbon chain.

    1,5-Hexadiyne: Also similar but with an even shorter carbon chain.

    1,13-Tetradecadiene: A longer carbon chain with similar reactivity.

Uniqueness: this compound is unique due to its specific carbon chain length and the position of the triple bonds, which confer distinct reactivity and properties compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research. Its unique structural properties and reactivity make it a valuable building block in organic synthesis, with applications ranging from chemistry and biology to medicine and industry.

Properties

IUPAC Name

deca-1,9-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVDYAGPHFWNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061913
Record name 1,9-Decadiyne
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1720-38-3
Record name 1,9-Decadiyne
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Record name 1,9-Decadiyne
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Record name 1,9-Decadiyne
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Record name 1,9-Decadiyne
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Record name Deca-1,9-diyne
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Record name 1,9-DECADIYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,9-Decadiyne?

A1: this compound has a molecular formula of C10H14 and a molecular weight of 134.22 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided research, this compound can be characterized by techniques like IR, UV, and NMR spectroscopy. For instance, IR spectroscopy would reveal characteristic peaks for the C≡C stretching vibrations.

Q3: How does this compound behave in polymerization reactions?

A3: this compound serves as a valuable monomer in polymerization reactions. It can undergo polycyclotrimerization in the presence of transition-metal catalysts, such as TaCl5−Ph4Sn, leading to the formation of hyperbranched polyphenylenes. [] These polymers exhibit desirable properties such as low viscosity, outstanding thermal stability, and small optical dispersion. []

Q4: Can this compound be copolymerized with other monomers?

A4: Yes, research indicates that this compound can participate in copolymerization reactions. One example is its co-cyclotrimerization with 1,5-hexadiyne using niobium pentachloride as a catalyst, resulting in benzocyclobutene (BCB)-capped oligomers. []

Q5: What is the significance of C–H⋯π interactions in the crystal structure of this compound?

A5: The crystal structure of this compound, determined at low temperatures, reveals the important role of C–H⋯π interactions in its solid-state packing. [, ] These interactions contribute to the stability and arrangement of molecules within the crystal lattice.

Q6: Are there any known biological applications of this compound?

A6: While not directly addressed in the provided research, derivatives of this compound have found applications in organic synthesis. One notable example is its use as a starting material in the synthesis of cis-9,trans-12-Tetradecadienyl acetate, a sex pheromone of the Indian meal moth (Plodia interpunctella). []

Q7: How is this compound used in the creation of self-assembled thin films?

A7: this compound plays a crucial role in fabricating self-assembled mono- and multilayered thin films on silica-based surfaces. [] This process utilizes the acid-base hydrolytic chemistry of surface-anchored Sn(NEt2)4 moieties with dialkyne-terminated molecules, including this compound. [] The resulting thin films exhibit good structural quality and can be further functionalized. []

Q8: Can you elaborate on the molecular modeling studies conducted on this compound thin films?

A8: Molecular modeling techniques, specifically rigid geometry scans and periodic geometry optimizations, have been employed to elucidate the organization of this compound monolayers on Si(100)/SiO2/SnO2 surfaces. [] These simulations provide valuable insights into the packing arrangements and symmetry units within the self-assembled monolayers. []

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